molecular formula C12H23O6PS4 B14685468 ((Diethoxyphosphinothioyl)thio)butanedioic acid bis((methylthio)methyl) ester CAS No. 32744-43-7

((Diethoxyphosphinothioyl)thio)butanedioic acid bis((methylthio)methyl) ester

Cat. No.: B14685468
CAS No.: 32744-43-7
M. Wt: 422.6 g/mol
InChI Key: WLHMFXXWUZOPDO-UHFFFAOYSA-N
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Description

((Diethoxyphosphinothioyl)thio)butanedioic acid bis((methylthio)methyl) ester: is an organophosphorus compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of phosphinothioyl and butanedioic acid ester groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Diethoxyphosphinothioyl)thio)butanedioic acid bis((methylthio)methyl) ester typically involves the reaction of diethoxyphosphinothioyl chloride with butanedioic acid bis((methylthio)methyl) ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted esters and thioesters.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It serves as a precursor for the synthesis of more complex molecules.

Biology: In biological research, the compound can be used to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.

Medicine: Potential applications in medicine include the development of novel pharmaceuticals that target specific enzymes or pathways. The compound’s reactivity with thiol groups makes it a candidate for drug design.

Industry: In the industrial sector, the compound is used in the production of agrochemicals, flame retardants, and plasticizers. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of ((Diethoxyphosphinothioyl)thio)butanedioic acid bis((methylthio)methyl) ester involves the formation of covalent bonds with thiol groups in target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins. The compound’s phosphinothioyl group is particularly reactive towards nucleophiles, making it effective in modifying biological molecules.

Comparison with Similar Compounds

    Diethyl phosphorothioate: Similar in structure but lacks the butanedioic acid ester group.

    Dimethyl phosphorothioate: Similar but with different alkyl groups.

    Phosphinothioyl butanoic acid esters: Variants with different ester groups.

Uniqueness: The presence of both diethoxyphosphinothioyl and butanedioic acid bis((methylthio)methyl) ester groups in ((Diethoxyphosphinothioyl)thio)butanedioic acid bis((methylthio)methyl) ester) makes it unique. This combination of functional groups imparts distinct chemical properties and reactivity, making it versatile for various applications in research and industry.

Properties

CAS No.

32744-43-7

Molecular Formula

C12H23O6PS4

Molecular Weight

422.6 g/mol

IUPAC Name

bis(methylsulfanylmethyl) 2-diethoxyphosphinothioylsulfanylbutanedioate

InChI

InChI=1S/C12H23O6PS4/c1-5-17-19(20,18-6-2)23-10(12(14)16-9-22-4)7-11(13)15-8-21-3/h10H,5-9H2,1-4H3

InChI Key

WLHMFXXWUZOPDO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SC(CC(=O)OCSC)C(=O)OCSC

Origin of Product

United States

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